molecular formula C16H24O10 B1162134 Euphroside CAS No. 76994-07-5

Euphroside

Cat. No. B1162134
CAS RN: 76994-07-5
M. Wt: 376.36 g/mol
InChI Key:
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Description

Synthesis Analysis

Synthesis of phosphor materials often involves high-temperature solid-state reaction methods, combustion synthesis, or hydrothermal methods, aiming to achieve high crystallinity, purity, and specific luminescent properties. For instance, Y2O3:Eu3+ phosphor exhibits enhanced photoluminescence when synthesized via microwave-assisted hydrothermal combustion, attributed to increased crystallinity and improved compositional homogeneity (S. Som et al., 2015).

Molecular Structure Analysis

The structure of phosphors is critical for their luminescent properties. Phosphors like Ca3La6Si6O24:Eu3+ and LiLaMgWO6:Eu3+ exhibit structures that enable specific luminescent behaviors. The structure determines the emission characteristics, with different dopant concentrations affecting the luminescence efficiency and thermal stability (Renping Cao et al., 2020).

Chemical Reactions and Properties

The chemical reactions involved in the synthesis of phosphors often include the reaction of host lattice materials with dopants such as Eu3+, which are chosen for their ability to produce desired emission colors under specific excitation wavelengths. The chemical properties, such as the reactivity of the dopants with the host lattice and the stability of the resulting compound, are crucial for the final material's performance (Li Li et al., 2017).

Physical Properties Analysis

The physical properties, including particle size, morphology, and crystallinity, significantly impact the phosphor's luminescence efficiency and thermal stability. Nanocrystalline phosphors, for example, can exhibit different luminescence properties compared to their bulk counterparts due to their increased surface area and quantum size effects (Xicheng Wang et al., 2015).

Chemical Properties Analysis

The chemical properties of phosphors, such as their phase purity, chemical composition, and dopant distribution, play a critical role in their luminescent properties. Proper incorporation of dopants into the host lattice without creating unwanted defects or impurities is essential for achieving high-efficiency luminescence (M. Upasani, 2016).

Scientific Research Applications

  • Euphroside is identified as the major iridoid in species of the Orthocarpus genus, suggesting its significance in botanical and pharmacological studies (Boros, Stermitz, & Harris, 1990).

  • Research on Euphorbia milii Des Moul, a plant closely related to Euphroside, indicates its potential as a source for bioactive agents due to its antioxidant and enzyme inhibitory properties. This suggests Euphroside's potential role in developing natural bioactive compounds (Saleem et al., 2019).

  • Euphroside, along with other iridoid glucosides, has been isolated from the leaves and twigs of Clerodendrum incisum, indicating its presence across different plant species and its potential pharmacological relevance (Stenzel, Rimpler, & Hunkler, 1986).

  • The presence of Euphroside in Pedicularis species, along with other iridoid glucosides, underscores its role in chemical ecology and its potential pharmacological importance (Berg et al., 1985).

  • Euphroside has been isolated from Pedicularis flava Pall., a medicinal plant in Mongolia, which highlights its significance in traditional medicine and potential therapeutic applications (Tunsag et al., 2017).

properties

IUPAC Name

(1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O10/c1-15(22)2-3-16(23)7(4-17)6-24-14(12(15)16)26-13-11(21)10(20)9(19)8(5-18)25-13/h4,6,8-14,18-23H,2-3,5H2,1H3/t8-,9-,10+,11-,12-,13+,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUJICSWDUDSBC-PGELYSMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@]2([C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Euphroside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
O Sticher, O Salama - Helvetica Chimica Acta, 1981 - Wiley Online Library
… The structure of the new compound, named euphroside, and the identity of the others have been established by chemical transformations and spectral data. … Fractionation of …
Number of citations: 36 onlinelibrary.wiley.com
T Ersöz, MZ Berkman, D Taşdemir… - Journal of natural …, 2000 - ACS Publications
… The isolation of the iridoid glucosides, aucubin, euphroside, and geniposidic acid from several Euphrasia species 2-5,7,8 has been described previously. However, 6β-…
Number of citations: 25 pubs.acs.org
T Berg, S Damtoft, SR Jensen, BJ Nielsen, LF Rickelt - Phytochemistry, 1985 - Elsevier
… Euphroside is also present in P. lapponica, in addition to aucubin and mussaenoside. Chemical evidence for the structure of euphroside is … It is noteworthy that euphroside seems to be …
Number of citations: 32 www.sciencedirect.com
A Venditti, C Frezza, M Serafini… - Natural product research, 2016 - Taylor & Francis
In this study, we report the first phytochemical analysis of polar fraction of Pedicularis kerneri Dalla Torre growing in Dolomites, Italy. Several iridoid glucosides were isolated, namely …
Number of citations: 30 www.tandfonline.com
T BERG, WRJ DAMTOFT, BJ NIELSEN, LF RKKELT - academia.edu
… and euphroside have been isolated. Euphroside is also present in P. lapponica, in addition to aucubin and mussaenoside. Chemical evidence for the structure of euphroside is …
Number of citations: 0 www.academia.edu
A Venditti, C Frezza, M Riccardelli, M Serafini… - Abstract book, 2015 - iris.uniroma1.it
In this work we report a comparison of the polar fraction composition between two Pedicularis species, namely P. verticillata L. and P. kerneri Dalla Torre, collected in the area of the …
Number of citations: 0 iris.uniroma1.it
RL Arslanian, FR Stermitz - Phytochemical Analysis, 1991 - Wiley Online Library
… States were found to contain the iridoid glycosides euphroside, aucubin, geniposidic acid and … While one variety showed a tenfold dominance of plantarenaloside over euphroside, the …
CA Boros, FR Stermitz, GH Harris - Journal of Natural Products, 1990 - ACS Publications
… We were unable to do this directly from euphroside via either enzymatic or acid hydrolysis, followed by reaction with NH3. Compound 16 was, however, preparedby first converting 1 to …
Number of citations: 21 pubs.acs.org
E Stenzel, H Rimpler, D Hunkler - Phytochemistry, 1986 - Elsevier
8-O-Foliamenthoyleuphroside and 2′-O,8-O-difoliamenthoyleuphroside, new foliamenthic acid esters of euphroside, and the known iridoid euphroside have been isolated from the …
Number of citations: 16 www.sciencedirect.com
O Sticher, O Salama - PLANTA MEDICA, 1980 - … THIEME VERLAG PO BOX 30 11 20 …
Number of citations: 4

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